molecular formula C8H10N2 B12361640 2,3,4,4a-Tetrahydro-1,8-naphthyridine

2,3,4,4a-Tetrahydro-1,8-naphthyridine

Cat. No.: B12361640
M. Wt: 134.18 g/mol
InChI Key: AMXYMOMIOSKLJB-UHFFFAOYSA-N
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Description

2,3,4,4a-Tetrahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a nitrogen-containing ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a-Tetrahydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the reduction of 1,8-naphthyridine using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and elevated temperatures to ensure complete reduction .

Another method involves the use of multicomponent reactions (MCRs), where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate are reacted in the presence of a catalyst like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a-Tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,4a-Tetrahydro-1,8-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,4a-Tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, as a FabI inhibitor, it binds to the enoyl-acyl carrier protein reductase (FabI) enzyme, inhibiting its activity and thereby exerting antibacterial effects. This inhibition disrupts the fatty acid synthesis pathway in bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydro-1,5-naphthyridine
  • 1,2,3,4-Tetrahydro-1,6-naphthyridine
  • 1,2,3,4-Tetrahydro-1,7-naphthyridine

Uniqueness

2,3,4,4a-Tetrahydro-1,8-naphthyridine is unique due to its specific ring structure and the position of nitrogen atoms, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

2,3,4,4a-tetrahydro-1,8-naphthyridine

InChI

InChI=1S/C8H10N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1,3,5,7H,2,4,6H2

InChI Key

AMXYMOMIOSKLJB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC=NC2=NC1

Origin of Product

United States

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